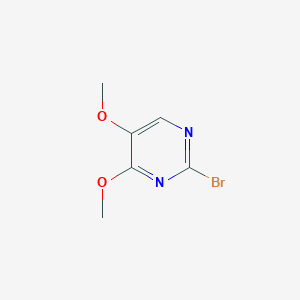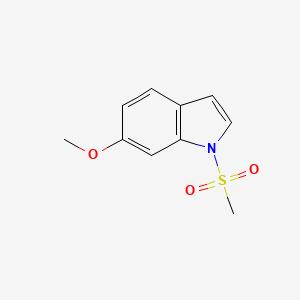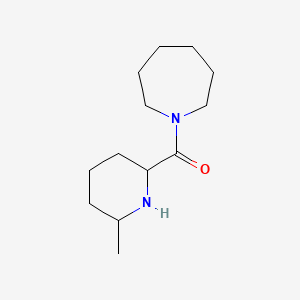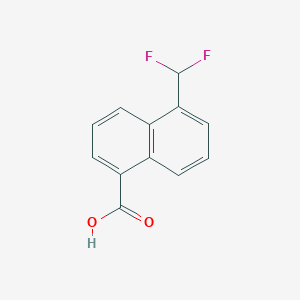
N-(2-propan-2-yl-1,3-thiazol-5-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Isopropylthiazol-5-yl)methanesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group at the 2-position of the thiazole ring and a methanesulfonamide group at the 5-position. Thiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-isopropylthiazol-5-yl)methanesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the isopropyl and methanesulfonamide groups. One common method involves the reaction of 2-bromoacetophenone with thiourea to form the thiazole ring, followed by alkylation with isopropyl bromide.
Industrial Production Methods
Industrial production of (2-isopropylthiazol-5-yl)methanesulfonamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step.
化学反应分析
Types of Reactions
(2-Isopropylthiazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
(2-Isopropylthiazol-5-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug design, particularly in the development of new antibiotics and anti-inflammatory agents.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
作用机制
The mechanism of action of (2-isopropylthiazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt bacterial cell membranes, leading to cell lysis and death. The methanesulfonamide group plays a crucial role in enhancing the compound’s ability to penetrate cell membranes and interact with intracellular targets .
相似化合物的比较
Similar Compounds
N-(Thiazol-2-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of an isopropyl group.
4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: Contains additional functional groups that enhance its biological activity.
Uniqueness
(2-Isopropylthiazol-5-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 2-position of the thiazole ring enhances its lipophilicity, improving its ability to interact with lipid membranes. The methanesulfonamide group further contributes to its reactivity and potential as a versatile building block in synthetic chemistry.
属性
分子式 |
C7H12N2O2S2 |
|---|---|
分子量 |
220.3 g/mol |
IUPAC 名称 |
N-(2-propan-2-yl-1,3-thiazol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C7H12N2O2S2/c1-5(2)7-8-4-6(12-7)9-13(3,10)11/h4-5,9H,1-3H3 |
InChI 键 |
MPFXOQGUEFHDOD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC=C(S1)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11883677.png)
![3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11883683.png)






![3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine](/img/structure/B11883730.png)
![8-(2-Methoxyacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11883731.png)




